molecular formula C12H17N5O3 B499313 1-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine CAS No. 876897-98-2

1-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine

Cat. No.: B499313
CAS No.: 876897-98-2
M. Wt: 279.3g/mol
InChI Key: ACLYFQMNTMHFHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Alkylation: The tetrazole intermediate is then alkylated using methyl iodide to introduce the methyl group at the nitrogen atom.

    Benzylation: The final step involves the benzylation of the tetrazole derivative with 2,4,5-trimethoxybenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the tetrazole ring or the benzyl group.

    Reduction: Reduced forms of the tetrazole ring or the benzyl group.

    Substitution: Substituted derivatives at the benzyl position.

Scientific Research Applications

1-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-N-(2,4,5-trimethoxyphenyl)-1H-tetrazol-5-amine
  • 1-methyl-N-(2,4-dimethoxybenzyl)-1H-tetrazol-5-amine
  • 1-methyl-N-(3,4,5-trimethoxybenzyl)-1H-tetrazol-5-amine

Uniqueness

1-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine is unique due to the presence of the 2,4,5-trimethoxybenzyl group, which imparts specific steric and electronic properties

Properties

CAS No.

876897-98-2

Molecular Formula

C12H17N5O3

Molecular Weight

279.3g/mol

IUPAC Name

1-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine

InChI

InChI=1S/C12H17N5O3/c1-17-12(14-15-16-17)13-7-8-5-10(19-3)11(20-4)6-9(8)18-2/h5-6H,7H2,1-4H3,(H,13,14,16)

InChI Key

ACLYFQMNTMHFHL-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)NCC2=CC(=C(C=C2OC)OC)OC

Canonical SMILES

CN1C(=NN=N1)NCC2=CC(=C(C=C2OC)OC)OC

solubility

35.9 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.